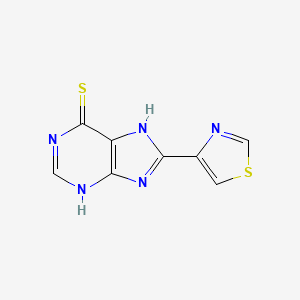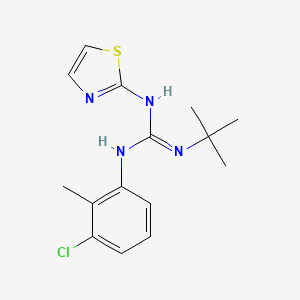![molecular formula C24H36N10S2 B14464810 N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine} CAS No. 66130-85-6](/img/structure/B14464810.png)
N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is a complex organic compound known for its unique structure and potential applications in various fields This compound features a central octane chain with bis-guanidine groups, each containing a cyano group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diamine with cyanoacetic acid derivatives to form the bis-guanidine structure. The introduction of the thiazole ring is achieved through cyclization reactions involving thioamides and α-halo ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The thiazole ring and cyano groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines
Scientific Research Applications
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s structure allows it to bind to multiple targets, potentially leading to diverse biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexane-1,6-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- N,N’-Decane-1,10-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
Uniqueness
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is unique due to its specific chain length and the positioning of functional groups. This structure provides a balance between flexibility and rigidity, enhancing its reactivity and potential applications. Compared to similar compounds with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
66130-85-6 |
|---|---|
Molecular Formula |
C24H36N10S2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-cyano-3-[8-[[N-cyano-N'-[3-(1,3-thiazol-2-yl)propyl]carbamimidoyl]amino]octyl]-2-[3-(1,3-thiazol-2-yl)propyl]guanidine |
InChI |
InChI=1S/C24H36N10S2/c25-19-33-23(31-13-7-9-21-27-15-17-35-21)29-11-5-3-1-2-4-6-12-30-24(34-20-26)32-14-8-10-22-28-16-18-36-22/h15-18H,1-14H2,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
DFNVJHYMUWLSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCN=C(NCCCCCCCCNC(=NCCCC2=NC=CS2)NC#N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
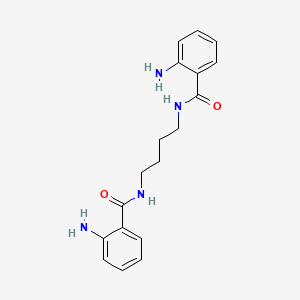
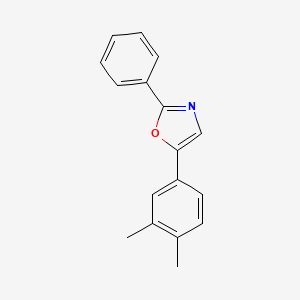
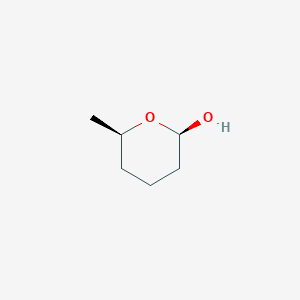

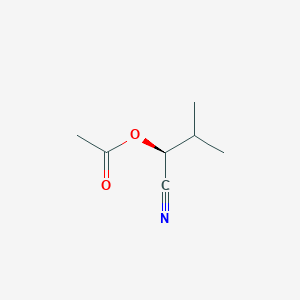
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
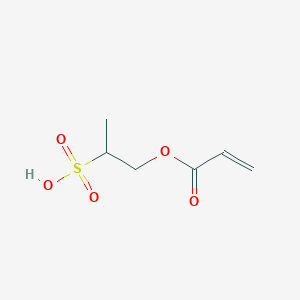
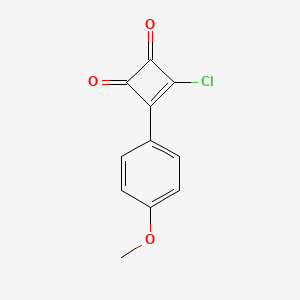

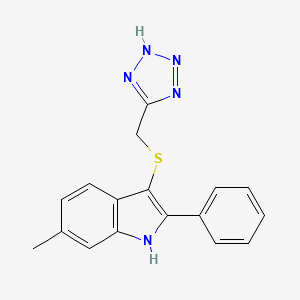
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
